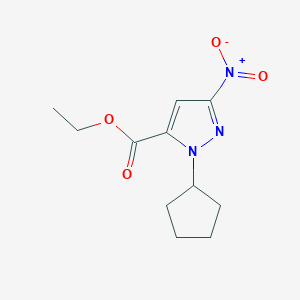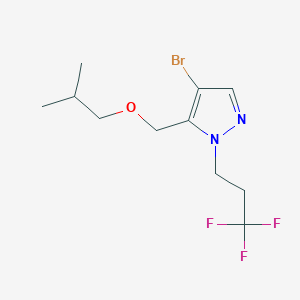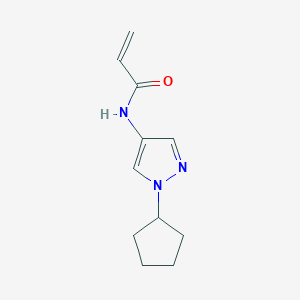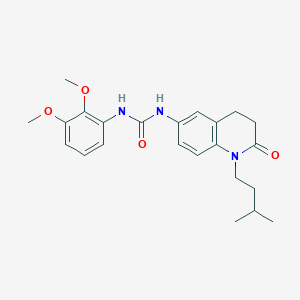
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known as DBIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIBO is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in various cellular processes such as gene transcription and cell cycle regulation.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research on compounds structurally related to 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid demonstrates their versatility in chemical synthesis. For instance, reactions of 2-(phenylamino)benzoic and 2-(phenylamino)- and 2-methyl-6-phenylpyridine-3-carboxylic acid hydrazides with succinic anhydride yield 4-(2-aroylhydrazinyl)-4-oxobutanoic acids, showcasing the potential for constructing complex molecules from simpler precursors (Kon’shin et al., 2012). This indicates the applicability of such compounds in developing novel synthetic routes and chemical transformations.
Biological Activity and Pharmacophore Modeling
Carboxylic acid derivatives, including those structurally akin to our compound of interest, have been investigated for their histone deacetylase inhibitory activity and cytotoxic effects on cancer cell lines. Design, synthesis, and evaluation of these derivatives reveal their potential as cytotoxic agents and HDAC inhibitors, contributing to cancer research and therapeutic development (Abdel-Atty et al., 2014). The generation of 3D-pharmacophore models and QSAR studies further assist in understanding the structural requirements for biological activity, emphasizing the importance of such compounds in drug discovery processes.
Material Science and Molecular Interactions
The study of molecular interactions and properties of compounds related to 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid extends to material science. For example, the investigation of charge transfer with similar compounds highlights the impact of structural modifications on fluorescence properties, which can be leveraged in developing materials for optical and electronic applications (Ma et al., 2003).
Eigenschaften
IUPAC Name |
2-(benzylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-8-6-13(7-9-14)22-16(23)10-15(17(24)25)21-11-12-4-2-1-3-5-12/h1-9,15,18,21H,10-11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOBICUNDUCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)





![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)




![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)